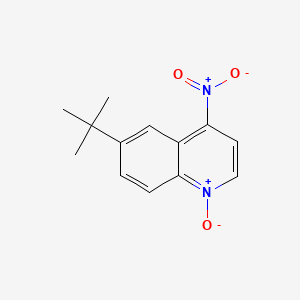
Quinoline, 6-tert-butyl-4-nitro-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 6-tert-butyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a fused benzene and pyridine ring structure. The addition of tert-butyl and nitro groups, along with the 1-oxide functionality, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-tert-butyl-4-nitro-, 1-oxide, often involves multi-step processes. One common method is the condensation of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. This reaction proceeds through a series of steps, including ring expansion and contraction, to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for quinoline derivatives typically involve large-scale chemical reactions under controlled conditions. These methods may utilize catalysts, such as cobalt oxide, to facilitate the dehydrogenation of tetrahydroquinolines to quinolines . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the production process more sustainable .
化学反应分析
Types of Reactions
Quinoline, 6-tert-butyl-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as 5,7-di(tert-butyl)-2-(quinoline-2-yl)-1,3-tropolone and 1,7-di(tert-butyl)-3-(quinoline-2-yl)-2-azabicyclo[3.3.0]octa-2,7-diene-4,6-dione-N-oxide .
科学研究应用
Quinoline, 6-tert-butyl-4-nitro-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activity, making them candidates for drug development.
Medicine: Quinoline derivatives are being explored for their antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Quinoline, 6-tert-butyl-4-nitro-, 1-oxide involves its interaction with molecular targets and pathways. The compound can undergo ring expansion and contraction reactions, leading to the formation of various intermediates. These intermediates can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
相似化合物的比较
Similar Compounds
Quinoline, 4-nitro-, 1-oxide: Similar in structure but lacks the tert-butyl group.
Quinoline, 6-tert-butyl-, 1-oxide: Similar but lacks the nitro group.
Uniqueness
Quinoline, 6-tert-butyl-4-nitro-, 1-oxide is unique due to the presence of both tert-butyl and nitro groups, along with the 1-oxide functionality. This combination of substituents imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its analogs .
属性
CAS 编号 |
23484-01-7 |
|---|---|
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
6-tert-butyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)9-4-5-11-10(8-9)12(15(17)18)6-7-14(11)16/h4-8H,1-3H3 |
InChI 键 |
QUOJAXJCOKSDHL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


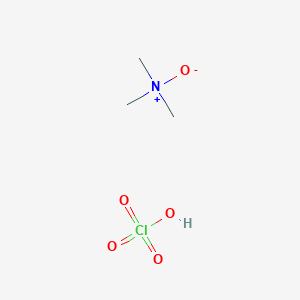
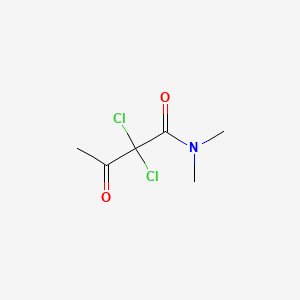
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)

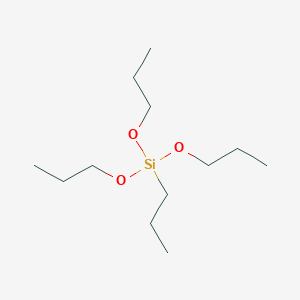


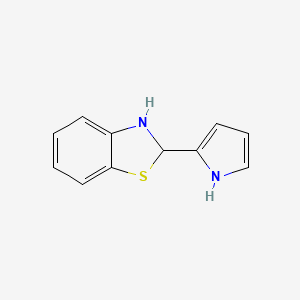
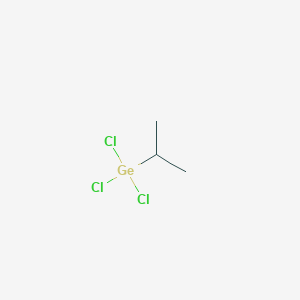
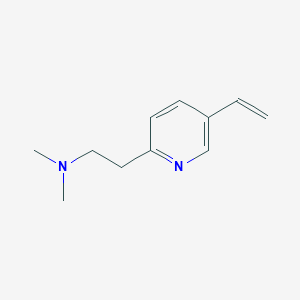
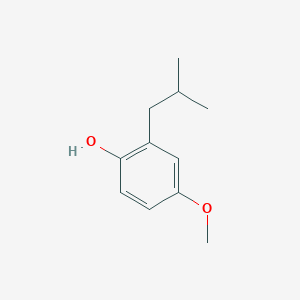
![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
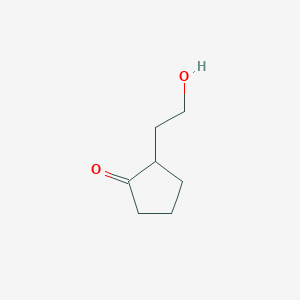
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
